molecular formula C9H19NO2 B13362981 (1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol

Cat. No.: B13362981
M. Wt: 173.25 g/mol
InChI Key: QBLMOLFAEXMJNC-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s structure features a cyclopentane ring substituted with a methoxyethyl and methylamino group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of the methoxyethyl and methylamino groups can be achieved through nucleophilic substitution reactions.

    Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol: A diastereomer with different stereochemistry.

    (1S,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol: Another diastereomer with distinct properties.

    (1S,2S)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol: A stereoisomer with unique characteristics.

Uniqueness

(1R,2R)-2-((2-Methoxyethyl)(methyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its diastereomers and stereoisomers.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(1R,2R)-2-[2-methoxyethyl(methyl)amino]cyclopentan-1-ol

InChI

InChI=1S/C9H19NO2/c1-10(6-7-12-2)8-4-3-5-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

QBLMOLFAEXMJNC-RKDXNWHRSA-N

Isomeric SMILES

CN(CCOC)[C@@H]1CCC[C@H]1O

Canonical SMILES

CN(CCOC)C1CCCC1O

Origin of Product

United States

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